molecular formula C15H20O6 B8342882 Methyl 5-oxo-5-(2,4,6-trimethoxyphenyl)pentanoate

Methyl 5-oxo-5-(2,4,6-trimethoxyphenyl)pentanoate

Cat. No. B8342882
M. Wt: 296.31 g/mol
InChI Key: WGXOSLDTCWYDFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-oxo-5-(2,4,6-trimethoxyphenyl)pentanoate is a useful research compound. Its molecular formula is C15H20O6 and its molecular weight is 296.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 5-oxo-5-(2,4,6-trimethoxyphenyl)pentanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-oxo-5-(2,4,6-trimethoxyphenyl)pentanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 5-oxo-5-(2,4,6-trimethoxyphenyl)pentanoate

Molecular Formula

C15H20O6

Molecular Weight

296.31 g/mol

IUPAC Name

methyl 5-oxo-5-(2,4,6-trimethoxyphenyl)pentanoate

InChI

InChI=1S/C15H20O6/c1-18-10-8-12(19-2)15(13(9-10)20-3)11(16)6-5-7-14(17)21-4/h8-9H,5-7H2,1-4H3

InChI Key

WGXOSLDTCWYDFN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)CCCC(=O)OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A cooled (0° C.) suspension of aluminum chloride (9.316 g; 69.87 mmol) in anh. DCE (50 ml) was treated with commercially available 1,3,5-trimethoxybenzene (7.664 g; 45.56 mmol), and stirring at 0° C., under nitrogen, was continued for 10 min. Commercially available methyl 5-chloro-5-oxopentanoate (5.000 g; 30.37 mmol) was then added, and the mixture was stirred at rt for 26 h. The resulting reaction mixture was poured onto crushed ice (150 g), and DCM (100 ml) was added. The separated aq. layer was further extracted with DCM (3×50 ml). The mixed organic layers were washed successively with water (75 ml) and brine (2×75 ml), dried over anh. MgSO4, filtered, and concentrated to dryness under reduced pressure. Purification by FC (heptane/AcOEt=10/1 to AcOEt) afforded methyl 5-oxo-5-(2,4,6-trimethoxyphenyl)pentanoate as a yellow oil. LC-MS (conditions D): tR=0.94 min.; [M+H]+: 297.13 g/mol.
Quantity
9.316 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7.664 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
150 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
reactant
Reaction Step Four

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